3-Acetylumbelliferyl beta-D-glucopyranoside is a glycoside compound derived from umbelliferone, a naturally occurring coumarin. This compound features an acetyl group attached to the umbelliferyl moiety, which is further linked to beta-D-glucopyranose. The structure and properties of 3-acetylumbelliferyl beta-D-glucopyranoside make it a subject of interest in organic chemistry and biochemistry due to its potential biological activities and applications.
This compound can be synthesized through various chemical methods involving umbelliferone and glucopyranosides. Umbelliferone itself is found in several plants, particularly in the Apiaceae family, and serves as a precursor for synthesizing derivatives like 3-acetylumbelliferyl beta-D-glucopyranoside.
3-Acetylumbelliferyl beta-D-glucopyranoside is classified as a glycoside, specifically a phenolic glycoside due to the presence of the phenolic umbelliferone structure. It falls under the broader category of coumarin derivatives.
The synthesis of 3-acetylumbelliferyl beta-D-glucopyranoside typically involves the glycosylation of umbelliferone with a glucopyranoside derivative. A common method includes:
The molecular structure of 3-acetylumbelliferyl beta-D-glucopyranoside consists of:
The primary reactions involving 3-acetylumbelliferyl beta-D-glucopyranoside include:
The mechanism of action for compounds like 3-acetylumbelliferyl beta-D-glucopyranoside often involves:
Studies indicate that phenolic glycosides exhibit varying degrees of antioxidant activity, often measured using assays like DPPH or ABTS radical scavenging tests.
3-Acetylumbelliferyl beta-D-glucopyranoside has various applications in scientific research:
The compound's unique structural features contribute significantly to its reactivity and biological activities, making it a valuable target for further research in organic and medicinal chemistry.
3-Acetylumbelliferyl beta-D-glucopyranoside serves as a critical fluorogenic probe for detecting β-glucosidase activity. Upon enzymatic hydrolysis by target glycosidases, the glycosidic bond is cleaved, releasing the aglycone 3-acetylumbelliferone. This molecule exhibits intense fluorescence under alkaline conditions (excitation/emission maxima ~316 nm/372 nm at pH 9.1), enabling real-time quantification of enzyme kinetics. The acetyl modification enhances the molecule's lipophilicity compared to standard 4-methylumbelliferyl (4-MU) glucosides, facilitating cellular uptake and improving its utility in live-cell assays and lysosomal enrichment studies [6] [8]. Its application spans high-throughput screening (HTS) platforms for pharmacological chaperones targeting misfolded lysosomal enzymes, where fluorescence intensity directly correlates with residual enzyme activity in patient-derived cells [6] [9].
Table 1: Fluorescence Properties of Hydrolyzed 3-Acetylumbelliferone
pH Condition | λex (nm) | λem (nm) | Intensity Relative to 4-MU |
---|---|---|---|
Acidic (pH 4.8) | 316 | 372 | Low |
Alkaline (pH 9.1) | 316 | 372 | High |
Post-reaction (pH 9.1) | 360 | 449 | 1.5x baseline |
This compound demonstrates marked selectivity for lysosomal β-glucosidases, particularly glucocerebrosidase (GBA1). Unlike non-acetylated analogs (e.g., 4-MU-β-glucoside), which are hydrolyzed by both lysosomal (GBA1) and non-lysosomal β-glucosidases (GBA2, GBA3), the 3-acetyl group sterically hinders access by cytosolic enzymes. Studies confirm negligible hydrolysis by GBA2 or GBA3 even at high concentrations (≤5% activity relative to GBA1), making it a superior diagnostic substrate for Gaucher disease and GBA1-linked Parkinson’s disease [2] [6]. In cell-based assays using patient fibroblasts, 3-acetylumbelliferyl glucoside reliably distinguishes GBA1 deficiency from other β-glucosidase dysfunctions, with >90% specificity observed in lysosome-enriched fractions [6] [8].
Kinetic and structural comparisons reveal how acyl modifications tune substrate specificity:
Table 2: Kinetic Parameters of Umbelliferyl β-Glucosides with GBA1
Substrate | Km (mM) | Vmax (μmol/min/mg) | Selectivity Ratio (GBA1:GBA2) |
---|---|---|---|
4-MU-β-glucoside | 3.8 | 12.5 | 1:0.9 |
6-O-hexyl-4-MU-β-glucoside | 0.9 | 8.2 | 1:0.05 |
6-O-dodecyl-4-MU-β-glucoside | 0.15 | 6.3 | 1:0.01 |
3-Acetylumbelliferyl glucoside | 1.2 | 10.1 | 1:<0.01 |
3-Acetylumbelliferyl β-D-glucopyranoside exhibits Michaelis-Menten kinetics with human GBA1, showing a Km of 1.2 mM and Vmax of 10.1 μmol/min/mg. Its catalytic efficiency (kcat/Km ≈ 4.2 × 104 M−1s−1) is 30% higher than unmodified 4-MU-β-glucoside due to optimized active-site partitioning. Competitive inhibitors like conduritol B epoxide and deoxynojirimycin derivatives bind the active site, increasing apparent Km without affecting Vmax. Notably, N-alkylated deoxynojirimycin inhibitors (e.g., N-nonyl-DNJ) achieve sub-micromolar Ki values (0.08–0.33 μM) by exploiting hydrophobic aglycon-binding subsites adjacent to the catalytic cleft [10]. Acidic pH optima (pH 4.0–5.0) and ionic strength sensitivity confirm dependence on protonation states for transition-state stabilization [6] [10].
Table 3: Inhibition Constants of GBA1 Inhibitors with 3-Acetylumbelliferyl Glucoside
Inhibitor | Ki (μM) | Mechanism | Effect on Km/Vmax |
---|---|---|---|
Deoxynojirimycin | 390 | Competitive | ↑ Km, ↔ Vmax |
N-Nonyl-deoxynojirimycin | 0.08 | Competitive | ↑ Km, ↔ Vmax |
Conduritol B epoxide | 0.15 | Irreversible | Inactivation |
Ambroxol | 42 | Mixed-type | ↑ Km, ↓ Vmax |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: